N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC16082249
Molecular Formula: C23H18BrClN4OS
Molecular Weight: 513.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18BrClN4OS |
|---|---|
| Molecular Weight | 513.8 g/mol |
| IUPAC Name | N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18BrClN4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+ |
| Standard InChI Key | LXIQXLGJNSGCOX-LGJNPRDNSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three key domains:
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Hydrazone backbone: The group introduces a planar, conjugated system that enhances molecular rigidity and potential π-π stacking interactions with biological targets.
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Benzimidazole core: The 1-(4-chlorobenzyl)-1H-benzimidazol-2-yl subunit contributes aromaticity and hydrogen-bonding capacity, a common feature in kinase inhibitors.
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Sulfanylacetohydrazide bridge: The linker provides conformational flexibility while enabling thiol-mediated redox interactions.
Physicochemical Characteristics
Key properties derived from experimental data include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 513.8 g/mol | Mass Spectrometry |
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | DMSO > 50 mg/mL; Water < 0.1 mg/mL | Shake-flask method |
| LogP (Octanol/Water) | 3.8 ± 0.2 | HPLC-derived |
The low aqueous solubility necessitates formulation strategies such as nanoparticle encapsulation for in vivo applications.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a four-step sequence (Figure 1):
Step 1: Condensation of 4-bromobenzaldehyde with hydrazine hydrate yields 4-bromophenyl hydrazine.
Step 2: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride forms 2-(chloroacetylthio)-1H-benzimidazole.
Step 3: Alkylation of the benzimidazole nitrogen using 4-chlorobenzyl chloride introduces the chlorobenzyl group.
Step 4: Hydrazide coupling between the hydrazine and chloroacetyl intermediate under basic conditions (KCO, EtOH, reflux).
Yield Optimization
Critical parameters affecting the final yield (58–62%):
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | <70°C: Incomplete coupling; >90°C: Decomposition |
| Solvent | Anhydrous Ethanol | Polar aprotic solvents (DMF) reduce selectivity |
| Catalyst | Piperidine (0.5 eq) | Accelerates imine formation without side products |
Biological Activity and Mechanism of Action
Anticancer Activity
In a panel of 60 human cancer cell lines (NCI-60), the compound showed moderate activity:
| Cell Line | GI (μM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.1 | ERK/MAPK inhibition |
| A549 (Lung) | 18.9 ± 2.3 | Bcl-2 downregulation |
| HT-29 (Colon) | 23.7 ± 1.8 | COX-II inhibition |
Mechanistic studies using Western blotting revealed a 2.3-fold increase in caspase-3 cleavage in treated MCF-7 cells compared to controls. The compound’s COX-II inhibitory activity () suggests synergy between apoptosis induction and anti-inflammatory effects .
Antimicrobial Profile
Against clinically isolated strains:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 32 | Penicillin-binding protein 2a inhibition |
| E. coli (ESBL) | 64 | β-Lactamase destabilization |
| C. albicans | >128 | Limited fungicidal activity |
The benzimidazole moiety likely disrupts microbial DNA synthesis, while the sulfanyl group enhances membrane permeability.
Analytical Characterization Techniques
Structural Elucidation
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(400 MHz, DMSO-d): δ 8.42 (s, 1H, N=CH), 7.89–7.21 (m, 11H, aromatic), 5.32 (s, 2H, CHCl).
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HRMS (ESI+): m/z 515.0241 [M+H] (calc. 515.0238).
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IR (KBr): 1685 cm (C=O), 1590 cm (C=N).
Computational Modeling and Structure-Activity Relationships
Docking studies (PDB: 1PXX) positioned the bromophenyl group in COX-II’s hydrophobic pocket, forming van der Waals contacts with Val509 (2.8 Å) and Ser339 (3.1 Å) . The chlorobenzyl subunit extended into the secondary pocket, engaging in halogen bonding with Tyr341 (3.4 Å) . QSAR models indicated that electron-withdrawing substituents on the phenyl rings enhance cytotoxicity () but reduce solubility.
Toxicity and Pharmacokinetic Considerations
Acute Toxicity
In BALB/c mice (oral LD = 320 mg/kg), histopathology revealed mild hepatic steatosis at 100 mg/kg/day for 14 days.
Metabolic Stability
Microsomal half-life:
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Human: 42 min (CYP3A4-mediated N-dealkylation)
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Rat: 28 min
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